1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
1-Isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through cyclization and subsequent isopropylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
1-Isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-Trifluoromethylbenzimidazole: Similar in structure but lacks the isopropyl group, which may affect its biological activity and chemical properties.
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
1-Isopropyl-2-methyl-1H-benzo[d]imidazole: Lacks the trifluoromethyl group, which significantly alters its chemical stability and biological activity
Properties
IUPAC Name |
1-propan-2-yl-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-7(2)16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUJFALFEOMJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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